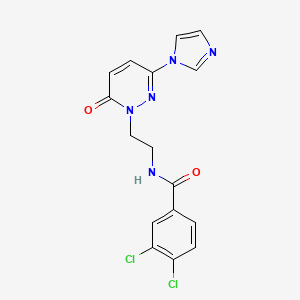

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with a structure similar to N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide, has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The synthesis process involves the creation of N-substituted imidazolylbenzamides or benzene-sulfonamides, with a particular focus on the 1H-imidazol-1-yl moiety as a key functional group. This moiety has been identified as a viable replacement for the methylsulfonylamino group, which is known for producing class III electrophysiological activity in the N-substituted benzamide series .

Molecular Structure Analysis

The molecular structure of compounds in this class, including the target molecule, features an imidazolyl group attached to a benzamide or pyridazine ring. This structural motif is crucial for the biological activity of these compounds. The presence of substituents such as alkylthio, chloro, methoxy, and benzamidomethyl groups on the imidazo[1,2-b]pyridazine ring can significantly influence the binding affinity and overall activity of the molecule. For instance, the methylenedioxy groups have been found to enhance activity, while polymethoxy or dimethyl substituents are generally less favorable .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided data. However, based on the structural components, it can be inferred that the imidazolyl group and the benzamide or pyridazine ring could participate in various chemical reactions, particularly those involving electrophilic and nucleophilic centers. The presence of substituents like chloro groups may also play a role in the reactivity, potentially undergoing substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide and related compounds are not directly provided in the abstracts. However, the structural features suggest that these compounds are likely to be solid at room temperature and may exhibit varying degrees of solubility in organic solvents and water, depending on the nature and position of the substituents. The presence of the imidazolyl group and other heteroatoms would influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic properties .

Scientific Research Applications

Anti-Asthmatic Activities

Research on derivatives of imidazo[1,2-b]pyridazine, closely related to the chemical structure , has demonstrated significant anti-asthmatic activities. These compounds inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, with specific derivatives showing potent activity and prolonged action, surpassing that of traditional treatments like theophylline. The structure-activity relationships of these compounds highlight the importance of certain substituents for enhanced activity, suggesting potential therapeutic applications in asthma management (Kuwahara et al., 1996).

Antimalarial Activity

Novel thiosemicarbazone derivatives containing a benzimidazole moiety, which shares a common pharmacophoric feature with the compound of interest, have been synthesized and evaluated for their antimalarial properties. These compounds, synthesized through a series of chemical reactions starting from substituted o-phenylenediamine and dl-lactic acid, have shown promising in vitro antimalarial activity, underscoring the potential of such structures in the development of new antimalarial drugs (Divatia et al., 2014).

Antitumor Activity

Imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which share structural similarities with the target compound, have been screened for antitumor activity against murine tumors. Certain analogues exhibited significant antitumor activity, highlighting the potential of these compounds as alternatives to existing chemotherapy agents like dacarbazine. This research provides insights into the development of novel antitumor drugs with improved efficacy and safety profiles (Stevens et al., 1987).

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine analogs, including compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have been explored due to their significant pharmaceutical importance. These studies not only elucidate the chemical structures through spectroscopic techniques and XRD but also provide a foundation for the development of heterocyclic compounds with potential pharmaceutical applications (Sallam et al., 2021).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines, with structural modifications at the 3-position, has been conducted to assess their potential as antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential utility in the development of new treatments for ulcerative conditions (Starrett et al., 1989).

Future Directions

properties

IUPAC Name |

3,4-dichloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O2/c17-12-2-1-11(9-13(12)18)16(25)20-6-8-23-15(24)4-3-14(21-23)22-7-5-19-10-22/h1-5,7,9-10H,6,8H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPCWFEXHTOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)